2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic derivative belonging to the pyrano-pyridine class. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C22H24N4O4
- Molecular Weight : 396.45 g/mol
- Structure : The compound features a pyrano-pyridine core with multiple functional groups that contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It was found to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One notable study screened a library of compounds and identified this derivative as a potent inhibitor against multicellular spheroids of cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (lung cancer) | 12.5 | Apoptosis induction |
MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
HeLa (cervical cancer) | 10.0 | Apoptosis and necrosis |
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria. In vitro studies showed that it exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Ciprofloxacin .
Bacterial Strain | MIC (µg/mL) | Reference Drug |
---|---|---|
Pseudomonas aeruginosa | 32 | Ciprofloxacin |
Escherichia coli | 64 | Ciprofloxacin |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects in biological systems against oxidative stress .
Case Studies
- In Vivo Studies : In animal models, administration of the compound led to reduced tumor growth and improved survival rates in subjects treated with carcinogens. Histopathological examinations revealed decreased tumor size and reduced metastasis in treated groups.
- Combination Therapy : Recent studies have explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects. Preliminary results indicate synergistic effects when used alongside established anticancer drugs.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-14-9-18-22(25(30)29(14)13-16-7-5-6-8-28-16)21(17(12-26)24(27)34-18)15-10-19(31-2)23(33-4)20(11-15)32-3/h5-11,21H,13,27H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAAAEIBJNTDBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.